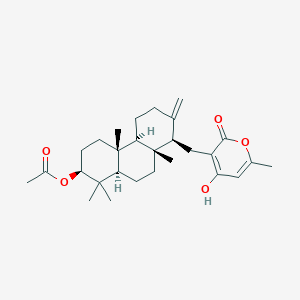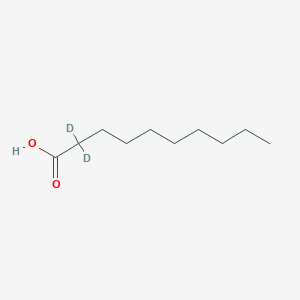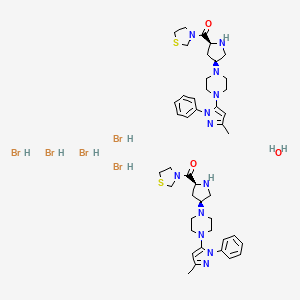![molecular formula C39H76O5 B3026059 Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)
Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester
Übersicht
Beschreibung
1-Palmitoyl-3-Arachidoyl-rac-glycerol is a diacylglycerol compound that contains palmitic acid at the sn-1 position and arachidic acid at the sn-3 position. This compound is part of the glycerolipid family, which plays a crucial role in various biological processes, including cell signaling and membrane structure .
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-3-Arachidoyl-rac-Glycerol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Standard in Lipidomikstudien verwendet, um Lipidprofile zu analysieren.
Biologie: Wird auf seine Rolle in Zellsignalwegen und Membrandynamik untersucht.
Medizin: Wird auf seine potenziellen Auswirkungen auf Stoffwechselstörungen und Entzündungsreaktionen untersucht.
Wirkmechanismus
Der Mechanismus, durch den 1-Palmitoyl-3-Arachidoyl-rac-Glycerol seine Wirkungen ausübt, beinhaltet seine Einarbeitung in Zellmembranen, die die Membranfluidität und Signalwege beeinflussen. Es interagiert mit spezifischen Rezeptoren und Enzymen und moduliert verschiedene biologische Prozesse wie Entzündungen und Stoffwechsel .
Ähnliche Verbindungen:
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-Glycerol: Enthält Ölsäure an der sn-2-Position und wird in Lipidextrakten aus biologischen Geweben gefunden.
1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-Glycerol: Integriert Palmitinsäure, Arachidonsäure und Ölsäure an verschiedenen Positionen und wird in natürlichen Quellen wie Lebertran identifiziert.
Eindeutigkeit: 1-Palmitoyl-3-Arachidoyl-rac-Glycerol ist aufgrund seiner spezifischen Fettsäurezusammensetzung einzigartig, die ihm besondere physikalische und biochemische Eigenschaften verleiht. Seine Rolle in der Zellsignalisierung und Membranstruktur macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen .
Safety and Hazards
Wirkmechanismus
The pharmacokinetics of fatty acid esters, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their size, solubility, and the presence of specific transport proteins. They are typically absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .
The action of fatty acid esters can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, certain enzymes that metabolize these compounds may be more or less active at different pH levels or temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-3-Arachidoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:
Esterification: Glycerol reacts with palmitic acid and arachidic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The product is purified using techniques like column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of 1-Palmitoyl-3-Arachidoyl-rac-glycerol often involves enzymatic methods using lipases to catalyze the esterification process. This method is preferred due to its specificity and mild reaction conditions, which help in achieving higher yields and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Palmitoyl-3-Arachidoyl-rac-Glycerol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Peroxiden und anderen oxidativen Produkten führen.
Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator können die Esterbindungen hydrolysiert werden, um Glycerin und die entsprechenden Fettsäuren zu ergeben.
Umesterung: Diese Reaktion beinhaltet den Austausch von Estergruppen mit Alkoholen, oft katalysiert durch Säuren oder Basen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen.
Hydrolyse: Saure (z. B. Salzsäure) oder basische (z. B. Natriumhydroxid) Bedingungen.
Umesterung: Methanol oder Ethanol in Gegenwart eines Katalysators wie Natriummethoxid.
Hauptprodukte:
Oxidation: Peroxide und andere oxidierte Derivate.
Hydrolyse: Glycerin, Palmitinsäure und Arachidonsäure.
Umesterung: Methyl- oder Ethylester der Fettsäuren und Glycerin.
Eigenschaften
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) icosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAFLRBKCCJDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone](/img/structure/B3025981.png)

![(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one](/img/structure/B3025983.png)
![6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B3025984.png)
![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)







